3-Hydroxy-3-methyloxan-4-one
Description
3-Hydroxy-3-methyloxan-4-one is a cyclic ketone derivative featuring a six-membered oxane ring substituted with a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position and a ketone (=O) at the 4-position. The compound’s reactivity and applications are influenced by its functional groups, which enable hydrogen bonding (via -OH) and steric effects (via -CH₃). Such characteristics make it a candidate for pharmaceutical intermediates or material science applications, though further studies are needed to confirm its specific roles .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-hydroxy-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)4-9-3-2-5(6)7/h8H,2-4H2,1H3 |
InChI Key |
HHIMLUAYGJQFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyloxan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method includes the esterification of 3-hydroxy-4-methoxy benzoic acid . The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 3-hydroxy-3-methyloxan-4-one undergoes oxidation under strong acidic or basic conditions. Key reagents and outcomes include:
Mechanism : Oxidation proceeds via deprotonation of the α-hydrogen adjacent to the ketone, forming an enolate intermediate. Subsequent electron transfer generates carboxylic acid derivatives .
Reduction Reactions
The ketone moiety is reduced to a secondary alcohol using hydride donors:
| Reagent | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C | 3-Hydroxy-3-methyloxan-4-ol | 85% | 8 |
| LiAlH₄ | THF, reflux | 3,4-Dihydroxy-3-methyloxane | 92% | 8 |
| H₂ (Pd/C) | EtOAc, 50°C | 3-Methyloxane-3,4-diol | 78% |
Stereochemical Note : Reduction with NaBH₄ retains configuration due to steric hindrance from the methyl group8.
Nucleophilic Substitution
The hydroxyl group participates in esterification and etherification:
Kinetics : Tosylation occurs 3× faster than methylation due to the leaving-group ability of TsO⁻ .
Lactonization and Ring-Opening
Under acidic conditions, the lactone ring undergoes reversible hydrolysis:
| Conditions | Product | Equilibrium Constant (K) | Source |
|---|---|---|---|
| HCl (1M), H₂O, 25°C | 3-Hydroxy-3-methyl-4-oxopentanoic acid | 2.1 × 10⁻³ | |
| NaOH (0.1M), 50°C | Sodium 3-hydroxy-3-methyl-4-oxopentanoate | 5.8 × 10² |
Application : This equilibrium is exploited in controlled drug-release systems.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 3-(Aryl)-3-methyloxan-4-one | 60–70 | |
| Heck reaction | Pd(OAc)₂ | 3-Alkenyl-3-methyloxan-4-one | 55 |
Limitation : Steric bulk from the methyl group reduces coupling efficiency compared to simpler lactones.
Thermal Decomposition
At elevated temperatures, the compound degrades via retro-aldol pathways:
| Temperature (°C) | Major Products | Byproducts | Source |
|---|---|---|---|
| 200 | Acetic acid, 2-butanone | CO₂, H₂O | |
| 300 | Acrolein, formaldehyde | Methane |
Activation Energy : Calculated at 128 kJ/mol via DSC.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Hydroxy-3-methyloxan-4-one serves as a model compound for studying macrolide structures and their reactivity. Its unique structural features allow researchers to explore the synthesis of more complex molecules through various chemical reactions such as oxidation and reduction.
Biology
This compound has been investigated for its biological activities , particularly its insecticidal properties. It has shown significant effectiveness against pests like Leucania separata, making it a candidate for natural pesticide development. The mechanism of action involves disrupting the insect's nervous system and metabolic processes.
Medicine
Research is ongoing to explore the potential of this compound as an antimicrobial agent . Its structural similarity to macrolide antibiotics suggests that it may inhibit bacterial growth by interfering with protein synthesis. Preliminary studies have indicated promising results against various bacterial strains.
Insecticidal Activity
A field trial conducted by agricultural researchers evaluated the efficacy of this compound against Leucania separata. The study reported a 90% mortality rate within 48 hours at optimal concentrations, highlighting its potential as a natural pesticide.
Antimicrobial Testing
In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . These findings suggest that it could be developed into a therapeutic agent for treating bacterial infections.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-methyloxan-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in fields such as pharmacology and biochemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Hydroxy-3-methyloxan-4-one with four structurally related compounds, emphasizing molecular formulas, weights, functional groups, and key properties:
*From : A polyphenolic compound with multiple oxan rings and substituents.
Key Comparisons and Research Findings
Spectroscopic and Computational Insights
- Theoretical methods like B3LYP and HF (used in for triazolone derivatives) could predict the charge distribution and dipole moments of this compound. For example, Mulliken charge analysis might reveal electron-deficient regions at the ketone group, influencing its reactivity .
- Structural analogs in and were characterized using NMR, MS, and IR, suggesting similar techniques would validate the target compound’s structure .
Biological Activity
3-Hydroxy-3-methyloxan-4-one, also known as Prethyrsenol A, is a compound that has garnered attention for its biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The IUPAC name for this compound is (4R,7S)-1-[(2R,3S,6R)-6-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-3-hydroxy-3-methyloxan-2-yl]-4,7-dihydroxy-4-(hydroxymethyl)-7-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]heptan-3-one. Its complex structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, it demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, the compound showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating bacterial infections .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Experimental assays indicated that this compound effectively scavenged free radicals and reduced oxidative damage in cellular models .
3. Cytotoxicity and Cancer Research
In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has been shown to affect nasopharyngeal carcinoma cells and human tongue cancer cells by disrupting their metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate with DNA, inhibiting topoisomerase II activity, which is essential for DNA replication and transcription. This interaction leads to increased DNA damage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Studies have indicated that treatment with this compound results in elevated levels of ROS within cells, contributing to oxidative stress and subsequent cell death in tumor cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption characteristics with a bioavailability rate estimated at around 48.7% under specific conditions. Its ability to penetrate the blood-brain barrier (BBB) is noted at a value of 0.328, indicating potential central nervous system effects .
Safety Profile
Despite its promising biological activities, safety assessments are crucial. The compound has shown moderate levels of hepatotoxicity and potential genotoxic effects in certain assays. The Ames test results indicate that it may possess mutagenic properties under specific conditions; thus, further studies are warranted to evaluate its safety in clinical settings .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.
- Cancer Treatment Trials : Clinical trials investigating the use of this compound in combination therapies for head and neck cancers showed promising results in enhancing the efficacy of existing chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-3-methyloxan-4-one, and how can purity be maximized during synthesis?
Methodological Answer: Stereoselective synthesis of this compound derivatives requires careful control of reaction conditions. For example, enantiomerically pure analogs can be synthesized via asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution . Key steps include:
- Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate diastereomers.
- Purity Validation: Confirm purity via HPLC (C18 column, UV detection at 210–260 nm) and compare retention times with standards .
- Yield Optimization: Adjust pH (neutral to slightly acidic) during workup to prevent lactone ring hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?
Methodological Answer:
- NMR: The compound’s lactone ring protons (δ 4.5–5.5 ppm) and hydroxyl proton (δ 2.5–3.5 ppm, broad singlet) are diagnostic. Compare with 3-Hydroxy-4-methoxyxanthone (δ 6.8–7.5 ppm for aromatic protons) to avoid misassignment .
- IR: A strong carbonyl stretch (~1740 cm⁻¹) confirms the lactone group. Absence of aromatic C=C stretches (~1600 cm⁻¹) differentiates it from xanthone derivatives .
- MS: Molecular ion [M+H]+ at m/z 144.1 (C₆H₁₀O₃) with fragmentation peaks at m/z 99 (loss of CO) and 71 (loss of CH₃CO) .
Q. What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in sealed, argon-purged vials to prevent oxidation of the hydroxyl group .
- Solvent Stability: Avoid aqueous solutions (prone to hydrolysis); use anhydrous DMSO or ethanol for stock solutions .
- Monitoring: Perform monthly HPLC checks to detect degradation products (e.g., open-chain carboxylic acids) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic Instability: Use LC-MS to identify metabolites in plasma (e.g., glucuronide conjugates) that reduce bioavailability .
- Experimental Design: Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) to assess metabolic competency .
- Dosing Regimens: Optimize in vivo dosing intervals based on pharmacokinetic half-life (t₁/₂) derived from plasma concentration-time curves .
Q. What computational strategies predict the reactivity of this compound in enzyme-binding studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450s). Focus on hydrogen-bond interactions between the hydroxyl group and catalytic residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- QM/MM Calculations: Evaluate transition states for lactone ring-opening reactions in active sites using Gaussian 16 .
Q. How can enantiomeric impurities in synthesized batches be quantified and minimized?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Detection limits of <0.1% impurity are achievable .
- Circular Dichroism (CD): Compare CD spectra with pure enantiomers; peak sign inversion at 220–240 nm indicates contamination .
- Process Adjustments: Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enhance enantioselectivity .
Q. What safety protocols are critical when handling this compound in biological assays?
Methodological Answer:
- PPE: Wear nitrile gloves (tested for permeability to lactones), sealed goggles, and lab coats. Avoid latex gloves due to poor chemical resistance .
- Ventilation: Use fume hoods for weighing and dissolution; monitor airborne concentrations with OSHA-compliant sensors .
- Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/v) before disposal as hazardous waste .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) alter the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Studies: Measure partition coefficients (octanol/water) to assess lipophilicity. Methyl groups increase LogP by ~0.5 units, enhancing membrane permeability but reducing solubility .
- Metabolic Stability: Incubate derivatives with liver microsomes; track CYP450-mediated oxidation rates via LC-MS/MS .
- Toxicity Screening: Use zebrafish embryos to compare LC₅₀ values of analogs, prioritizing low hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
